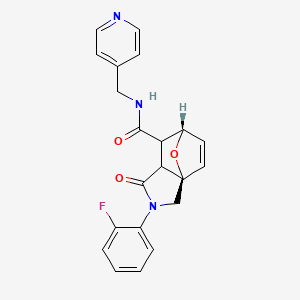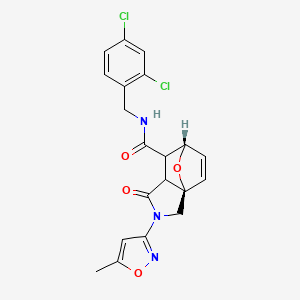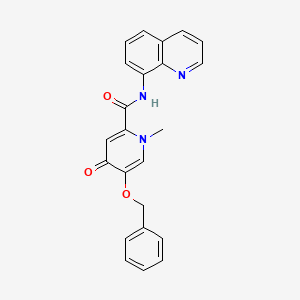![molecular formula C20H15N5OS B13372237 14-methoxy-6-(2-methylphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B13372237.png)
14-methoxy-6-(2-methylphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-methoxy-6-(2-methylphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[88003,7012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene is a complex organic compound characterized by its unique tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 14-methoxy-6-(2-methylphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene typically involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions.
Functional Group Transformations: Introduction of the methoxy and methylphenyl groups through various functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of high-throughput screening for reaction conditions and the development of scalable processes.
化学反応の分析
Types of Reactions
14-methoxy-6-(2-methylphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a valuable ligand in coordination chemistry.
Biology
In biology, the compound could be investigated for its potential biological activity. This might include studies on its interaction with enzymes or receptors.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. This might include its use as a drug candidate for the treatment of various diseases.
Industry
In industry, the compound could be used in the development of new materials. This might include its use in the synthesis of polymers or as a component in electronic devices.
作用機序
The mechanism by which 14-methoxy-6-(2-methylphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene exerts its effects would depend on its specific applications. For example, in a biological context, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved could include signal transduction pathways or metabolic pathways.
類似化合物との比較
Similar Compounds
Similar compounds might include other tetracyclic compounds with similar functional groups. Examples could include:
14-methoxy-6-(2-methylphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene analogs: Compounds with slight modifications to the functional groups or core structure.
Other Tetracyclic Compounds: Compounds with different functional groups but similar tetracyclic cores.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and tetracyclic structure. This combination may confer unique properties, such as specific reactivity or biological activity, that distinguish it from other similar compounds.
特性
分子式 |
C20H15N5OS |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
14-methoxy-6-(2-methylphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene |
InChI |
InChI=1S/C20H15N5OS/c1-12-5-3-4-6-16(12)18-23-24-20-25(18)21-11-14-9-13-10-15(26-2)7-8-17(13)22-19(14)27-20/h3-11H,1-2H3 |
InChIキー |
ZOAPXPHOMJVRJL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NN=C3N2N=CC4=C(S3)N=C5C=CC(=CC5=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(5-methyl-1H-pyrazol-3-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372167.png)
![N-[2-(1-hydroxy-1-methylethyl)-4-methylphenyl]acetamide](/img/structure/B13372171.png)
![4-Amino-2-[(3,4-dimethoxybenzyl)amino]-6-(4-fluorophenyl)-5-pyrimidinecarbonitrile](/img/structure/B13372174.png)
![5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B13372181.png)

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-6-methyl-4-pyrimidinol](/img/structure/B13372197.png)
![3-(1-Adamantyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372206.png)

![5-phenyl-3-(3-pyridinylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13372226.png)

![7-(cyclopropylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-9H-isoxazolo[2,3-a]pyrido[4,3-d]pyrimidin-9-one](/img/structure/B13372240.png)
![2-cyclohexyl-6,7-difluoro-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxalin-1-one](/img/structure/B13372244.png)
![3-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile](/img/structure/B13372249.png)
![9-(4-bromophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B13372257.png)
